molecular formula C18H22N6O2S B6436247 N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2548996-71-8

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Cat. No.: B6436247
CAS No.: 2548996-71-8
M. Wt: 386.5 g/mol
InChI Key: MBQZEUMNFDABFL-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a synthetic small molecule characterized by a pyrrolidine scaffold substituted with a 9-methylpurine moiety and a phenylmethanesulfonamide group. Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name

N-methyl-N-[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-22-13-21-16-17(22)19-12-20-18(16)24-9-8-15(10-24)23(2)27(25,26)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZEUMNFDABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications, particularly as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

It features a purine moiety linked to a pyrrolidine and a phenylmethanesulfonamide group, which are critical for its biological activity.

This compound functions primarily as an inhibitor of the PI3Kδ pathway. This pathway is crucial in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3Kδ has been linked to anti-inflammatory responses and potential antitumor effects.

Inhibition of PI3Kδ

Research has demonstrated that this compound effectively inhibits PI3Kδ, which is implicated in several malignancies and immune responses. The inhibition leads to reduced cell proliferation in cancer cell lines and modulation of immune responses in preclinical models.

Case Studies

  • Anti-Cancer Activity : In vitro studies have shown that the compound significantly reduces the viability of various cancer cell lines, including those associated with non-small cell lung cancer (NSCLC). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Immunomodulatory Effects : A study indicated that this compound could modulate T-cell activation and proliferation, suggesting its potential use in treating autoimmune diseases and enhancing anti-tumor immunity.

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects. The compound exhibits good bioavailability and tissue distribution profiles.

Data Tables

Property Value
Molecular Weight424.47 g/mol
SolubilitySoluble in DMSO
LogP2.5
pKa7.4

Research Findings

Recent studies have highlighted the compound's selectivity for PI3Kδ over other isoforms, which is crucial for minimizing side effects associated with broader kinase inhibition.

Table: Selectivity Profile

Kinase IC50 (nM)
PI3Kδ15
PI3Kα150
PI3Kβ200

Comparison with Similar Compounds

Key Observations :

  • Purine vs. Pyrimidine Derivatives : The purine core in the target compound may offer distinct binding interactions compared to pyrimidine-based analogs (e.g., TRKA inhibitor in ). Purines often exhibit higher affinity for ATP-binding pockets in kinases due to their adenine-mimetic structure.
  • Pyrrolidine Modifications : Fluorophenyl or morpholine substitutions in analogs () demonstrate how pyrrolidine tailoring influences target selectivity. The absence of such groups in the target compound may reduce off-target effects but limit potency against specific kinases.

Crystallographic and Computational Analysis

Structural validation of similar compounds often relies on tools like SHELX for refinement and ORTEP for graphical representation . For instance, the TRKA inhibitor () likely underwent crystallographic analysis to confirm the fluorophenyl group’s spatial orientation, a step critical for optimizing binding interactions.

Preparation Methods

Direct Sulfonylation

  • Reagents : Pyrrolidin-3-amine intermediate, phenylmethanesulfonyl chloride, TEA, dichloromethane (DCM).

  • Conditions : 0°C → room temperature, 6 hours.

  • Yield : 65–70% after recrystallization.

N-Methylation

The N-methyl group is introduced via reductive amination or direct alkylation:

  • Method : Treat the secondary amine with formaldehyde and sodium cyanoborohydride in methanol.

  • Yield : 89%.

Optimization Challenges and Solutions

Regioselectivity at Purine C6

Competing reactions at purine N-7 and N-9 are mitigated by using bulky bases (e.g., DBU) to favor C6 substitution.

Steric Hindrance in Pyrrolidine Functionalization

Microwave-assisted synthesis (PMC5386672) improves reaction efficiency for hindered intermediates, reducing side products.

Comparative Analysis of Synthetic Routes

Step Method Yield Time Key Advantage
Purine N-9 methylationAlkylation with MeI85%12 hHigh regioselectivity
Pyrrolidine couplingBuchwald-Hartwig82%4 hMicrowave acceleration
Sulfonamide formationDirect sulfonylation70%6 hMinimal byproducts

Scalability and Industrial Considerations

Large-scale production faces challenges in:

  • Purification : HPLC is required for final product isolation due to polar byproducts.

  • Cost : Palladium catalysts in cross-coupling steps increase expenses .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-methyl-N-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization of solvents (e.g., dimethyl sulfoxide or acetonitrile) and temperatures (room temperature to reflux). For example, sulfonamide coupling reactions often require activating agents like EDCI/HOBt and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying the pyrrolidine-purinyl and sulfonamide moieties. Mass spectrometry (HRMS or ESI-MS) validates the molecular formula (e.g., C₂₁H₂₅N₇O₂S). Cross-referencing with PubChem data (InChI Key, SMILES) ensures structural consistency .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, using silica gel plates) are standard. For trace impurities, LC-MS or GC-MS can identify byproducts, particularly in sulfonamide intermediates .

Advanced Research Questions

Q. How does the purine-pyrrolidine scaffold influence this compound’s bioactivity?

  • Methodological Answer : The 9-methylpurine moiety may act as a kinase inhibitor analog, while the pyrrolidine ring enhances solubility and conformational flexibility. Computational docking (e.g., AutoDock Vina) against ATP-binding pockets can predict binding affinities. Experimental validation via enzymatic assays (e.g., kinase inhibition) is required to correlate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). Standardize assays using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. cellular proliferation assays). Meta-analysis of PubChem BioAssay data (if available) can contextualize findings .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Modify substituents on the phenylsulfonamide group to balance lipophilicity (logP) and solubility. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide optimization. For in vivo studies, radiolabeled analogs (³H or ¹⁴C) track bioavailability and metabolite profiling .

Q. What experimental designs mitigate challenges in synthesizing the pyrrolidine-purinyl intermediate?

  • Methodological Answer : The purine-pyrrolidine linkage is prone to racemization. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Monitor stereochemistry via polarimetry or chiral HPLC. Protect the purine N-9 position with tert-butoxycarbonyl (Boc) groups during coupling steps .

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